molecular formula C14H19Cl2NO3 B1487840 Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-47-3

Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1487840
CAS RN: 1354488-47-3
M. Wt: 320.2 g/mol
InChI Key: DSMURIKBZSTYMT-JZKFLRDJSA-N
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Description

Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C14H19Cl2NO3 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is related to compounds synthesized for exploring libraries of important pyrrole systems, expanding the scope of available pyrrole derivatives. For example, Dawadi & Lugtenburg (2011) discuss the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, highlighting the usefulness of such compounds in accessing diverse pyrrole derivatives (Dawadi & Lugtenburg, 2011).
  • Zhu et al. (2003) describe the use of related compounds in phosphine-catalyzed annulation processes, producing tetrahydropyridines with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).

Advanced Material Synthesis

  • Compounds similar to methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride are utilized in the development of advanced materials. For instance, Mehdipour‐Ataei & Amirshaghaghi (2005) synthesized novel thermally stable poly(ether imide ester)s using related pyridine-based ether diamines, illustrating the material's applications in high-performance polymers (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Pharmaceutical Research

  • In pharmaceutical research, structurally similar compounds are investigated for their potential in drug development. For example, Ashimori et al. (1991) synthesized optically active pyridinedicarboxylate hydrochlorides, demonstrating their application in medicinal chemistry (Ashimori et al., 1991).

Chemical Interaction Studies

  • Chemical interaction studies involving similar compounds are crucial in understanding their behavior and potential applications. Zhang et al. (2013) studied the interaction of a related pyridinecarboxylate hydrochloride with DNA, providing insights into its potential biological interactions (Zhang et al., 2013).

Cholinergic Channel Function Studies

  • Research by Lin et al. (1997) on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a compound with structural similarities, showed its positive effects in cognitive enhancement and anxiolytic activity, underscoring the relevance of these types of compounds in neuropharmacology (Lin et al., 1997).

properties

IUPAC Name

methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3.ClH/c1-3-9-6-10(4-5-12(9)15)19-11-7-13(16-8-11)14(17)18-2;/h4-6,11,13,16H,3,7-8H2,1-2H3;1H/t11-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMURIKBZSTYMT-JZKFLRDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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